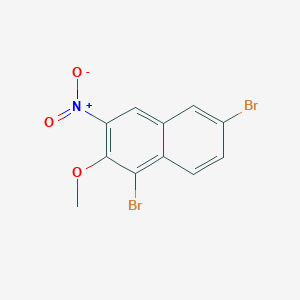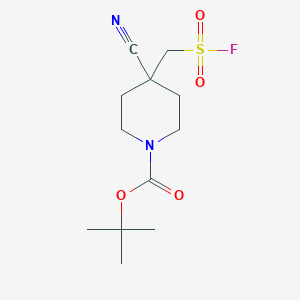
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptidomimetics and Tetrahydrofurane Amino Acids
One significant application of derivatives related to 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves the development of novel δ-sugar amino acids. These compounds, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, offer potential in peptidomimetics due to their conformationally restricted structures, mimicking dipeptide glycine-alanine. Their synthesis from catalytic pyrolysis products of cellulose highlights an efficient route for producing these unique amino acids with potential biological and pharmaceutical applications (Defant et al., 2011).
Tautomerism and Alkylation Studies
Research into the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which share structural similarities with the compound , has provided insights into the effects of various substituents on tautomer ratios. These studies are crucial for understanding the reactivity and potential biological activity of purine derivatives, offering pathways to novel compounds with specific properties (Roggen & Gundersen, 2008).
Synthesis of Purine Derivatives
The synthesis of purine derivatives, including those with a tetrahydrofuranyl group, is another area of interest. Such compounds have been synthesized through reactions involving dihydropurines and dihydrofuran, leading to derivatives like α-(aminomethylene)-9-(tetrahydrofuran-2-yl)-9H-purine-6-acetonitrile. These synthetic pathways enable the exploration of new molecules for potential pharmacological activities (Hamamichi & Miyasaka, 1990).
Nucleoside Analogues and Biological Activity
The development of unusual benzimidazole nucleosides, which resemble the structure and potential functionality of the compound in focus, illustrates the broad interest in creating nucleoside analogues for diverse biological applications. These analogues have been investigated for a range of pharmaceutical and biochemical properties, including antiviral and antitumor activities, showcasing the compound's relevance in the synthesis of bioactive molecules (SinghYadava & Yadav, 2008).
Probing Adenylyl Cyclases
Research on ATP analogs, specifically those modified with fluorescent groups, exemplifies the application of purine derivatives in studying enzyme binding sites and functions. Such studies are pivotal in understanding the molecular mechanisms of enzymes like adenylyl cyclases, which play critical roles in cellular signaling pathways (Emmrich et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves the protection of the hydroxyl groups, followed by the formation of the tetrahydrofuran ring, and then the introduction of the purine ring. The final step involves deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "2,6-diaminopurine", "4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde", "acetic anhydride", "triethylamine", "methanol", "sodium borohydride", "iodine", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde using acetic anhydride and triethylamine to obtain the corresponding acetal.", "Step 2: Addition of sodium borohydride to the acetal to reduce the aldehyde group to a primary alcohol.", "Step 3: Formation of the tetrahydrofuran ring by treating the primary alcohol with iodine in the presence of hydrochloric acid.", "Step 4: Protection of the amino group of 2,6-diaminopurine using acetic anhydride and triethylamine to obtain the corresponding acetamide.", "Step 5: Introduction of the purine ring by treating the acetamide with the tetrahydrofuran intermediate in the presence of sodium hydroxide.", "Step 6: Deprotection of the hydroxyl groups using hydrochloric acid to obtain the desired compound, 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one.", "Step 7: Purification of the compound by recrystallization from diethyl ether." ] } | |
Numéro CAS |
22837-44-1 |
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1 |
Clé InChI |
YKBGVTZYEHREMT-SRQIZXRXSA-N |
SMILES isomérique |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2761026.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2761034.png)
![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)



